N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide
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Description
“N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide”, also known as thyrocalcitonin receptor agonist, is a compound that has gained increasing attention in various fields of research and industry due to its unique physical, chemical, and biological properties. It belongs to the class of organic compounds known as sulfanilides .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H9N3O2S. Its average mass is 271.29 Da. More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is similar to the 2-thienyl group in the given compound, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share structural similarities with the given compound, are known to interact with their targets in a way that leads to their various biological activities .
Biochemical Pathways
It is known that compounds with a thiazole ring can influence a variety of biochemical processes .
Pharmacokinetics
Thiazole derivatives are known to be rapidly and extensively metabolized to their more potent polyglutamate derivatives .
Result of Action
Thiazole derivatives, which share structural similarities with the given compound, have been found to exhibit diverse biological activities .
Action Environment
It is known that the action of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and light .
Properties
IUPAC Name |
N-(4-thiophen-2-ylpyrimidin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(10-3-1-7-18-10)16-13-14-6-5-9(15-13)11-4-2-8-19-11/h1-8H,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJIEAJFYJKANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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